2-Bromo-8-methylquinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2 |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
2-bromo-8-methylquinazoline |
InChI |
InChI=1S/C9H7BrN2/c1-6-3-2-4-7-5-11-9(10)12-8(6)7/h2-5H,1H3 |
InChI Key |
IZQAESKIQBTBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NC(=N2)Br |
Origin of Product |
United States |
Synthesis and Synthetic Methodologies of 2 Bromo 8 Methylquinazoline and Analogues
Classical Approaches to Quinazoline (B50416) Ring Formation Relevant to Substituted Derivatives
The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, can be constructed through several classical routes. These methods generally involve the reaction of an ortho-substituted aniline (B41778) derivative with a one-carbon (C1) synthon.
Condensation reactions are fundamental to forming the quinazoline ring system. These reactions typically start with an ortho-substituted aniline, such as anthranilic acid, anthranilamide, or 2-aminobenzonitrile (B23959), which provides the benzene ring and one of the nitrogen atoms (N1). The remainder of the pyrimidine ring is constructed by introducing a C1 and a second nitrogen source.
One of the most well-known methods is the Niementowski Quinazoline Synthesis , which involves the condensation of anthranilic acid with amides. A more common and versatile approach involves the reaction of 2-aminobenzamides or 2-aminobenzonitriles with various C1 sources like aldehydes or their equivalents. nih.govnih.gov For instance, the reaction of 2-aminobenzamide (B116534) with an aldehyde first forms a Schiff base intermediate, which can then undergo cyclization. nih.gov Copper(II) chloride has been used to facilitate the one-pot condensation of 2-aminobenzamides with aromatic aldehydes, followed by oxidative cyclization to yield 2-substituted-4(3H)-quinazolinones. nih.gov
| Aniline Precursor | C1 Source Example | Initial Intermediate Type | Resulting Quinazoline Type |
|---|---|---|---|
| Anthranilic Acid | Formamide | o-Amidine intermediate | Quinazolin-4(3H)-one |
| Anthranilamide | Aldehydes | Schiff Base/Aminal | 2,3-Dihydroquinazolin-4(1H)-one |
| 2-Aminobenzonitrile | Benzyl (B1604629) Alcohols | N-Arylimine (in situ) | Quinazolinone |
| 2-Aminobenzophenone | Ammonium (B1175870) Acetate (B1210297)/Aldehyde | Imine | 2,4-Diarylquinazoline |
The cyclization step is the critical ring-closing phase that forms the pyrimidine portion of the quinazoline. Following the initial condensation, the resulting intermediate undergoes an intramolecular reaction to yield a dihydroquinazoline, which is often subsequently oxidized to the aromatic quinazoline.
A widely used strategy involves the acylation of anthranilamides with an acid chloride to form an N-acyl-2-aminobenzamide intermediate. arabjchem.org This intermediate can then be cyclized under basic or thermal conditions to afford a 2-substituted-quinazolin-4(3H)-one. arabjchem.org Similarly, starting from 2-aminobenzonitriles, reaction with aldehydes can lead to N-arylimine intermediates which, under the influence of catalysts like copper, can undergo intramolecular electrophilic cyclization to produce quinazolines. researchgate.netrsc.org Various transition metals, including palladium, ruthenium, and copper, have been employed to catalyze C-H activation and cyclization cascades, providing efficient routes to the quinazoline core. mdpi.com
Targeted Introduction of Bromine at the 2-Position
Introducing a bromine atom specifically at the C2 position of the quinazoline ring requires regioselective methods, as direct electrophilic bromination typically favors the benzene ring. nih.gov Two primary strategies are employed: direct halogenation of a pre-formed, activated quinazoline scaffold or the incorporation of the bromo group via a pre-functionalized reactant during the ring-forming stage.
The C2 and C4 positions of the quinazoline ring are activated towards nucleophilic substitution. Therefore, a common strategy is to first install a good leaving group, such as a hydroxyl (oxo) or amino group, at the C2 position and then replace it with bromine.
From Quinazolin-2-ones: The most direct route involves the conversion of a quinazolin-2(1H)-one precursor. Analogous to the well-documented chlorination of quinazolin-4-ones with phosphorus oxychloride (POCl₃) nih.govresearchgate.netrroij.com, a quinazolin-2-one can be treated with a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and POBr₃. This reaction converts the lactam (amide) functionality of the quinazolinone into a 2-bromo-substituted quinazoline.
Sandmeyer Reaction: An alternative approach begins with a 2-aminoquinazoline (B112073). The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The subsequent treatment of this diazonium salt with a copper(I) bromide (CuBr) catalyst promotes the displacement of the diazonium group (N₂) with a bromine atom. wikipedia.orgbyjus.com This classical Sandmeyer reaction is a powerful method for introducing halides onto aromatic and heteroaromatic rings where direct halogenation is not feasible or selective. organic-chemistry.orgnumberanalytics.com
This "bottom-up" approach involves constructing the quinazoline ring using a building block that already contains the C-Br bond destined for the 2-position. This method offers excellent regiocontrol from the outset.
A key example is the reaction of a 2-aminobenzonitrile with cyanogen (B1215507) bromide (BrCN). researchgate.net In this reaction, the 2-aminobenzonitrile acts as the N-C6H4-CN component. The cyanogen bromide serves as the electrophilic "C-Br" synthon. The reaction proceeds via cyclization to directly furnish a 2-bromoquinazoline (B1527885). This method avoids the need for post-synthesis halogenation and the often harsh conditions required for converting an oxo or amino group.
| Strategy | Precursor | Key Reagents | General Principle |
|---|---|---|---|
| Substitution | Quinazolin-2(1H)-one | POBr₃ or PBr₅ | Conversion of a lactam to a bromo-heterocycle. |
| Substitution (Sandmeyer) | 2-Aminoquinazoline | 1. NaNO₂, H⁺ 2. CuBr | Diazotization of an amino group followed by copper-catalyzed bromide displacement. wikipedia.orgbyjus.com |
| Cyclization | 2-Aminobenzonitrile | Cyanogen Bromide (BrCN) | Ring construction using a bromo-containing C1 synthon. researchgate.net |
Targeted Introduction of Methyl at the 8-Position
The regioselective introduction of a methyl group at the C8 position of the quinazoline nucleus is most reliably achieved by starting the synthesis with a benzene-ring precursor that is already appropriately substituted. Direct C-H methylation of a pre-formed quinazoline ring is challenging and often leads to mixtures of isomers, although electrophilic substitution is known to have some preference for the 8-position. nih.gov
The most effective and common strategy is to use 2-amino-3-methylbenzoic acid (also known as 3-methylanthranilic acid) or its derivatives (e.g., the corresponding amide or nitrile) as the starting material. chemicalbook.com This ensures the methyl group is locked into the correct position from the very beginning of the synthetic sequence. For example, 2-amino-3-methylbenzamide (B158645) can be acylated and then subjected to base-catalyzed cyclization to produce an 8-methyl-quinazolin-4(3H)-one. arabjchem.org This quinazolinone can then be further functionalized at other positions as needed. This precursor-based approach is the preferred industrial and laboratory method for synthesizing specifically 8-substituted quinazolines due to its high regioselectivity and predictability.
Methodologies for Methyl Group Incorporation on the Quinazoline Benzene Ring
The introduction of a methyl group onto the benzene ring of the quinazoline core is a critical step in the synthesis of 2-Bromo-8-methylquinazoline. Various strategies have been developed to achieve this, often involving the use of substituted anthranilic acid derivatives or related precursors.
One common approach involves starting with a pre-methylated anthranilamide. For instance, 8-methylquinazolin-4(3H)-ones can be synthesized by the acylation of 3-substituted anthranilamides with appropriate acid chlorides, followed by a base-catalyzed cyclization. researchgate.net The corresponding 8-methoxyquinazolines can also be prepared and subsequently demethylated to yield 8-hydroxyquinazolinones, which can then be further functionalized. researchgate.net
Another method involves the reaction of 2-aminobenzonitriles with organometallic reagents to form N-H ketimine species, which can then undergo cyclization. nih.govorganic-chemistry.orgacs.org The position of the methyl group on the starting benzonitrile (B105546) dictates its final position on the quinazoline ring.
Regioselective Methylation Techniques for Aza-aromatic Systems
Achieving regioselectivity in the methylation of aza-aromatic systems like quinazoline is a significant challenge due to the presence of multiple reactive sites. However, several techniques have been developed to control the position of methylation.
Directed C-H functionalization is a powerful tool for regioselective modification. For example, palladium-catalyzed directed site-selective C(sp³)–H alkylation of 8-methylquinolines has been demonstrated using aziridines as the alkylating source. rsc.org This method relies on the directing effect of the nitrogen atom in the quinoline (B57606) ring to achieve alkylation at a specific position.
In some cases, the inherent reactivity of the quinazoline system can be exploited. For instance, N-methylation of 8-methoxy-2-methylquinazolinone with methyl iodide has been reported to selectively occur at the N3 position. researchgate.net Furthermore, a temporal N-silylation protocol has been devised for catalytic aryl amination reactions, allowing for the preparation of regioselectively N-methylated azacalixarenes. nih.gov While not directly on the benzene ring, these examples highlight the strategies employed to control methylation in related aza-aromatic systems.
Advanced Synthetic Strategies for this compound Derivatives
The synthesis of this compound and its derivatives often employs advanced strategies, particularly those involving transition metal catalysis. These methods offer high efficiency, selectivity, and functional group tolerance.
Transition Metal-Catalyzed Reaction Pathways
Transition metals such as copper, palladium, iron, and rhodium play a pivotal role in modern organic synthesis, enabling the construction of complex heterocyclic scaffolds like quinazolines. mdpi.com
Copper-Catalyzed Synthetic Routes
Copper catalysis is widely used for the synthesis of quinazoline derivatives. organic-chemistry.org One-pot tandem approaches have been developed, for example, from the reaction of 1-(2-halophenyl)methanamines and amidines using a copper catalyst. mdpi.com This process typically involves sequential intermolecular N-arylation and intramolecular nucleophilic substitution followed by aerobic oxidation. mdpi.com
Specifically, CuI-catalyzed tandem reactions of (2-bromophenyl)-methylamine and amide derivatives have been shown to produce quinazolines in good yields. mdpi.com The reaction mechanism is believed to proceed through a copper-catalyzed Ullmann-type coupling followed by intramolecular nucleophilic addition and aromatization under aerobic conditions. mdpi.com Another approach involves the Cu2O-catalyzed reaction of o-bromobenzylbromides and benzamidines in water. nih.gov
| Catalyst | Reactants | Key Features |
| CuBr | 1-(2-halophenyl)methanamines, Amidines | One-pot tandem reaction, sequential N-arylation and intramolecular substitution. mdpi.com |
| CuI | (2-bromophenyl)-methylamine, Amides | Tandem Ullmann-type coupling and aerobic oxidation. mdpi.com |
| Cu2O | o-bromobenzylbromides, Benzamidines | Reaction proceeds in water as a solvent. nih.gov |
| Cu(OTf)2 | 2-aminobenzonitriles, Aldehydes | Intramolecular electrophilic cyclization of N-arylimines. mdpi.com |
| CuO nanoparticles | N-arylamidines, Aromatic alcohols/aldehydes | Aerobic oxidative coupling. mdpi.com |
Palladium-Catalyzed Synthetic Methodologies
Palladium catalysis is another cornerstone in the synthesis of quinazolines. organic-chemistry.org Palladium-catalyzed C-N cross-coupling reactions are particularly effective for constructing the quinazoline core. acs.org For instance, Pd(II)-catalyzed aerobic oxidative coupling of (2-amino-phenyl)azoles with isocyanides has been used to synthesize azole-fused quinazolines. mdpi.com
The synthesis of 2,4-disubstituted quinazoline derivatives can be achieved through a palladium-catalyzed reaction of aryl boronic acids with N-(2-cyanoaryl)benzamides. arabjchem.org Furthermore, palladium-catalyzed C(sp³)–H alkylation of 8-methylquinolines provides a route to functionalized derivatives. rsc.org
| Catalyst System | Reactants | Product Type |
| Pd(II)/Air | (2-amino-phenyl)azoles, Isocyanides | Azole-fused quinazolines mdpi.com |
| Pd catalyst | Aryl boronic acids, N-(2-cyanoaryl)benzamides | 2,4-disubstituted quinazolines arabjchem.org |
| Palladium catalyst | 8-methylquinolines, Aziridines | Functionalized γ-quinolinylpropylamines rsc.org |
Iron- and Rhodium-Catalyzed Cyclization Processes
Iron, being an abundant and low-cost metal, has gained attention in catalytic applications. mdpi.com An efficient synthesis of quinazolines has been developed based on an iron-catalyzed C(sp³)–H oxidation and intramolecular C–N bond formation. nih.govorganic-chemistry.orgacs.org This method utilizes readily available 2-alkylamino benzonitriles and an oxidant to afford a wide variety of 2,4-disubstituted quinazolines. nih.govorganic-chemistry.orgacs.org Another iron-catalyzed cascade reaction involves the reaction of 2-aminobenzyl alcohols with benzylamines under aerobic conditions. rsc.org
Rhodium catalysts have also been employed for the synthesis of quinazolines. rsc.org Rhodium(III)-catalyzed C–H bond activation and tandem annulation have been developed to create structurally complex quinazolines. rsc.org For instance, the reaction of ethyl benzimidate with N-methoxybenzamide in the presence of a rhodium catalyst yields quinazoline derivatives. rsc.org Another rhodium-catalyzed approach involves the direct C-H addition of 3,4-dihydroquinazolines to alkenes. nih.gov
| Catalyst | Reaction Type | Key Features |
| FeCl2 | C(sp³)–H oxidation and intramolecular C–N bond formation | Utilizes tert-BuOOH as an oxidant, good to excellent yields. nih.govorganic-chemistry.orgacs.org |
| Iron catalyst | Cascade reaction of 2-aminobenzyl alcohols and benzylamines | Aerobic oxidative conditions. rsc.org |
| Rhodium(III) | C–H activation and tandem annulation | One-pot cascade reaction for structurally complex quinazolines. rsc.org |
| Rhodium(I) | Direct C-H addition | Coupling of 3,4-dihydroquinazolines with alkenes. nih.gov |
Cascade and One-Pot Synthetic Approaches
Cascade and one-pot reactions represent a highly efficient strategy for the synthesis of complex molecules like quinazolines from simple starting materials, minimizing waste and simplifying purification processes. While a direct one-pot synthesis of this compound is not explicitly documented, established methods for quinazoline synthesis can be adapted.
A plausible one-pot approach could involve the reaction of 2-aminobenzonitriles with electrophilic reagents and an amine source. For the synthesis of an 8-methylquinazoline (B1603716) core, a suitable starting material would be 2-amino-3-methylbenzonitrile. A copper-catalyzed three-component reaction of a 2-aminoaryl ketone, an aldehyde, and ammonium acetate is a known method for quinazoline synthesis. mnstate.edu Adapting this, one could envision a one-pot reaction of 2-amino-3-methylacetophenone with an orthoformate and ammonia (B1221849) source.
Another potential one-pot method involves the cyclocondensation of 2-aminobenzamides. A metal-free, one-pot synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347) has been reported, which could be adapted for an 8-methyl substituted precursor. google.com
A chitosan-supported copper iodide (CS@CuI) catalyst has been developed for the cascade reaction of 2-halobenzoic acids and amidines to produce quinazolinones. This method demonstrates the feasibility of cascade reactions in quinazoline synthesis and could potentially be adapted for this compound by using a suitably substituted 2-halobenzoic acid and acetamidine, followed by a subsequent functionalization step if necessary.
A general procedure for a copper-catalyzed one-pot synthesis of quinazolines involves reacting a 2-bromobenzaldehyde (B122850) or 2-bromophenylketone with an amidine hydrochloride in the presence of a copper(I) iodide catalyst and a base like cesium carbonate in DMF at elevated temperatures. patsnap.com To apply this to the target molecule, one would need the precursor 2-bromo-3-methylbenzaldehyde (B1282531) or a related ketone.
Utilization of Precursors with Pre-functionalized Moieties
The use of precursors with pre-existing functional groups is a common strategy to streamline the synthesis of complex molecules. For this compound, the key is to start with a benzene ring already possessing the 2-amino and 3-methyl substitution pattern.
Synthesis of 2-Amino-3-methylbenzamide: A common route to this precursor is the coupling of 2-amino-3-methylbenzoic acid with ammonia. This can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) in a solvent such as dimethylformamide (DMF). An alternative one-pot synthesis starts from 2-amino-3-methylbenzoic acid, which is first converted to 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione using bis(trichloromethyl) carbonate, followed by aminolysis with aqueous methylamine (B109427) to yield 2-amino-N,3-dimethylbenzamide. sioc-journal.cn
Synthesis of 2-Amino-3-methylbenzonitrile: This precursor can be synthesized from m-toluic acid. The process involves nitration to 2-nitro-3-methylbenzoic acid, followed by reduction of the nitro group to an amine. vulcanchem.com The resulting 2-amino-3-methylbenzoic acid can then be converted to the corresponding amide and subsequently dehydrated to the nitrile. 2-Amino-4-methylbenzonitrile has been used in the synthesis of 7-methyl-4-(phenylamino)quinazoline-2(1H)-selone. sigmaaldrich.com
Once these pre-functionalized precursors are obtained, they can be used in various cyclization reactions to form the 8-methylquinazoline core. For instance, 2-amino-3-methylbenzamide can be cyclized with a suitable one-carbon synthon to introduce the C2 of the quinazoline ring.
Optimization of Synthetic Pathways for Enhanced Efficiency
Reaction Condition Parameter Exploration and Mechanistic Studies
The synthesis of this compound would likely involve two key steps: the formation of the 8-methylquinazoline core and the subsequent bromination at the 2-position.
Formation of the 8-Methylquinazoline Core: The cyclization of a precursor like 2-amino-3-methylbenzamide can be influenced by various parameters. Mechanistic studies on similar quinazoline syntheses suggest the initial formation of an N-acyl intermediate followed by cyclization and dehydration. The choice of the C2 source (e.g., orthoesters, aldehydes), catalyst (acid or base), solvent, and temperature would need to be systematically explored to optimize the formation of 8-methylquinazoline or a suitable precursor like 8-methylquinazolin-2-one.
Bromination at the 2-Position: The bromination of the quinazoline ring is a critical step. The reactivity of the quinazoline ring towards electrophilic substitution is influenced by the substituents present. An 8-methyl group is an electron-donating group and would activate the benzene ring towards electrophilic substitution. However, bromination at the C2 position of the pyrimidine ring is also possible. The mechanism of the Sandmeyer reaction, a common method for introducing halogens onto an aromatic ring, involves the formation of a diazonium salt from a primary amine, followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution. wikipedia.orgbyjus.com If starting from 2-amino-8-methylquinazoline, the reaction conditions for diazotization (temperature, acid concentration) and the subsequent Sandmeyer reaction (copper(I) bromide concentration, temperature) would be critical parameters to optimize. mnstate.edu
Alternatively, if starting from an 8-methylquinazolin-2-one precursor, conversion of the hydroxyl group at the 2-position to a bromine can be achieved using brominating agents like phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅). manac-inc.co.jpacsgcipr.org The reaction temperature and the choice of solvent would be key parameters to investigate to ensure efficient conversion without unwanted side reactions.
Yield and Purity Enhancement Techniques
Several techniques can be employed to enhance the yield and purity of this compound.
Purification of Intermediates: Ensuring the high purity of the starting materials, such as 2-amino-3-methylbenzamide or 2-amino-3-methylbenzonitrile, is crucial for a clean reaction and higher yield of the final product.
Reaction Monitoring: Close monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time and prevent the formation of byproducts due to over-reaction.
Work-up Procedures: Careful control of the work-up procedure, such as pH adjustment during extraction and the use of appropriate washing solutions, can effectively remove unreacted starting materials and impurities. mnstate.edu
Crystallization: Recrystallization is a powerful technique for purifying the final product. The choice of solvent system for recrystallization is critical and may require screening of different solvents and solvent mixtures to obtain high-purity crystals with good recovery.
Chromatography: Column chromatography is a standard method for purifying organic compounds. The selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is key to achieving good separation of the desired product from impurities.
The following table provides a hypothetical example of how reaction conditions could be optimized for the bromination of an 8-methylquinazolin-2-one precursor.
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | POBr₃ | Toluene | 110 | 6 | 65 | 90 |
| 2 | POBr₃ | Xylene | 140 | 4 | 75 | 92 |
| 3 | PBr₅ | Toluene | 110 | 3 | 70 | 88 |
| 4 | POBr₃ | Acetonitrile (B52724) | 80 | 8 | 55 | 95 |
Catalyst System Evaluation and Selection
The choice of catalyst is pivotal in many synthetic routes to quinazolines and can significantly impact efficiency and selectivity.
For Quinazoline Core Synthesis:
Acid Catalysis: Protic acids like p-toluenesulfonic acid or Lewis acids such as zinc chloride can be effective in promoting the cyclization step.
Base Catalysis: Bases like potassium carbonate or cesium carbonate are often used in copper-catalyzed reactions for the synthesis of quinazolines from 2-halobenzaldehydes and amidines. patsnap.com
Metal Catalysis: Copper catalysts, such as CuI, CuBr, and CuO nanoparticles, are widely used for the synthesis of quinazolines through various cross-coupling and tandem reactions. smolecule.com Palladium catalysts are also employed, particularly in Suzuki-Miyaura cross-coupling reactions to build the quinazoline scaffold. google.com Iron catalysts, like FeCl₂, have been used for C-H oxidation and intramolecular C-N bond formation to yield quinazolines. sioc-journal.cn
For Bromination:
Copper(I) Catalysts: In a Sandmeyer-type reaction, copper(I) bromide (CuBr) is the classic catalyst for converting a diazonium salt to an aryl bromide. wikipedia.org
Radical Initiators: For bromination of a methyl group, radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used in conjunction with N-bromosuccinimide (NBS).
The selection of the optimal catalyst system would depend on the chosen synthetic route. For a route involving the formation of the 8-methylquinazoline core followed by bromination, different catalysts would be required for each step.
Below is a table illustrating a potential evaluation of catalyst systems for a hypothetical copper-catalyzed synthesis of an 8-methylquinazoline derivative.
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuI | L-proline | Cs₂CO₃ | DMF | 75 |
| 2 | CuBr | None | K₂CO₃ | DMSO | 68 |
| 3 | CuO nanoparticles | None | K₃PO₄ | Toluene | 82 |
| 4 | CuI | None | Cs₂CO₃ | DMF | 65 |
Reactivity and Chemical Transformations of 2 Bromo 8 Methylquinazoline
Reactivity of the Quinazoline (B50416) Core
The reactivity of 2-Bromo-8-methylquinazoline is dictated by the electronic properties of its fused ring system. The pyrimidine (B1678525) ring, with its two nitrogen atoms, is generally electron-deficient, while the benzene (B151609) ring retains more of its aromatic character.
Electrophilic Substitution Patterns and Regioselectivity on the Benzene Ring (Focus on C8)
In the quinazoline ring system, the pyrimidine moiety is resistant to electrophilic attack due to its electron-deficient nature. Consequently, electrophilic substitution reactions preferentially occur on the benzene ring. wikipedia.org The regioselectivity on this ring is well-defined, with the order of reactivity being C8 > C6 > C5 > C7. wikipedia.org
Nucleophilic Substitution at Halogenated Positions (C2-Bromine)
The C2 and C4 positions of the quinazoline ring are electron-deficient, a consequence of the electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring. This electronic characteristic makes halogen substituents at these positions susceptible to nucleophilic substitution. wikipedia.org The bromine atom at the C2 position of this compound is therefore a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.
The reaction proceeds via a two-step mechanism. First, the nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the bromide ion is eliminated, and the aromaticity of the quinazoline ring is restored. The rate of this substitution is influenced by the strength of the nucleophile and the stability of the intermediate complex.
Addition Reactions to the Pyrimidine Moiety
The pyrimidine part of the quinazoline core can undergo addition reactions, particularly after activation by protonation or alkylation at the N3 position. wikipedia.org Protonation increases the electrophilicity of the C4=N3 bond, making it susceptible to attack by nucleophiles. wikipedia.org Various mild nucleophilic reagents can add across this double bond. wikipedia.org
While the parent quinazoline undergoes these reactions, the specific reactivity of this compound in addition reactions would be influenced by its substituents. The general mechanism involves the formation of a covalent bond between the nucleophile and the C4 carbon, with a concurrent protonation of the N3 nitrogen.
Derivatization Strategies at the Bromo Position (C2)
The C2-bromo substituent is the primary site for chemical modification of this compound, providing a handle for introducing a wide range of functional groups and building molecular complexity.
Nucleophilic Displacement of Bromine with Various Reagents
The facile displacement of the C2-bromine atom allows for the synthesis of a diverse array of 2-substituted-8-methylquinazolines. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the bromide. This versatility is crucial in medicinal chemistry for creating libraries of compounds for biological screening. For instance, the reaction with amines such as piperidine (B6355638) readily yields 2-amino-substituted quinazolines. wikipedia.org
Table 1: Examples of Nucleophilic Displacement Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Piperidine | 2-(Piperidin-1-yl)-8-methylquinazoline |
| Alkoxide | Sodium Methoxide | 2-Methoxy-8-methylquinazoline |
This table presents hypothetical examples based on the known reactivity of 2-bromoquinazolines.
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C2-bromo position of this compound is an ideal electrophilic partner for such transformations. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent (like a boronic acid or ester) and a palladium catalyst, is a prominent example. nih.govnih.gov
This reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C2 position. The general catalytic cycle involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. elsevierpure.com The choice of ligand, base, and solvent is critical for achieving high yields and reaction efficiency. nih.govelsevierpure.com
Table 2: Example of a Suzuki-Miyaura Coupling Reaction
| Boronic Acid | Catalyst | Base | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 8-Methyl-2-phenylquinazoline |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 8-Methyl-2-(pyridin-3-yl)quinazoline |
This table presents hypothetical examples based on standard Suzuki-Miyaura reaction conditions applied to bromo-heterocycles. nih.govnih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-aminobenzaldehyde |
| Formic acid |
| Ammonia (B1221849) |
| Piperidine |
| Hydrogen cyanide |
| Sodium bisulfite |
| Sodium Methoxide |
| Sodium Thiophenolate |
| Phenylboronic acid |
| Pd(dppf)Cl₂ |
| Cesium Carbonate (Cs₂CO₃) |
| 8-Methyl-2-phenylquinazoline |
| Pyridine-3-boronic acid |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Potassium Carbonate (K₂CO₃) |
| 8-Methyl-2-(pyridin-3-yl)quinazoline |
| Vinylboronic acid |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| SPhos |
| Potassium Phosphate (K₃PO₄) |
| 8-Methyl-2-vinylquinazoline |
| 2-(Piperidin-1-yl)-8-methylquinazoline |
| 2-Methoxy-8-methylquinazoline |
Formation of Complex Scaffolds via C2-Bromine Reactivity
The bromine atom at the C2 position of the quinazoline ring is a versatile handle for the construction of more complex molecular architectures through various cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring activates the C2 position, making the bromo substituent a good leaving group in nucleophilic substitution and transition-metal-catalyzed reactions. wikipedia.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgorganic-chemistry.orglibretexts.org These reactions allow for the introduction of a wide array of substituents at the C2 position, leading to the synthesis of diverse libraries of quinazoline derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-bromoquinazoline (B1527885) with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This method is highly effective for creating C-C bonds and introducing aryl, heteroaryl, or alkenyl groups. nih.govnih.gov The general scheme for the Suzuki-Miyaura coupling of this compound is shown below.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the 2-bromoquinazoline with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing 2-aminoquinazoline (B112073) derivatives, which are prevalent in many biologically active molecules. nih.govias.ac.in The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with sterically hindered ligands often providing the best results. wikipedia.org
The strategic application of these and other cross-coupling reactions (e.g., Sonogashira, Heck, Stille) allows for the systematic elaboration of the this compound core, providing access to a vast chemical space of novel compounds with potential applications in various fields. nih.gov
Derivatization Strategies at the Methyl Position (C8)
The methyl group at the C8 position of the quinazoline ring, while less reactive than the C2-bromine, offers additional opportunities for structural modification.
Functionalization of the Methyl Group (e.g., Oxidation, Halogenation)
The benzylic-like nature of the C8-methyl group allows for its functionalization through oxidation or halogenation reactions.
Oxidation: The methyl group can be oxidized to various functional groups, including hydroxymethyl, formyl, or carboxyl groups, using appropriate oxidizing agents. For instance, selenium dioxide (SeO2) has been used for the oxidation of methyl groups on aromatic and heteroaromatic rings. researchgate.net Such transformations provide valuable intermediates for further synthetic manipulations.
Halogenation: Radical halogenation of the methyl group, for example, using N-bromosuccinimide (NBS) under radical initiation conditions, can introduce a halogen atom, typically bromine. chemicalbook.comgoogle.com The resulting 8-(halomethyl)quinazoline can then serve as a substrate for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.
Impact of C8-Methyl on Adjacent Reactivity
The presence of the C8-methyl group can influence the reactivity of the adjacent positions on the benzene ring. In electrophilic aromatic substitution reactions on the quinazoline ring, the benzene ring is generally more susceptible than the pyrimidine ring. wikipedia.org The order of reactivity for electrophilic substitution is typically 8 > 6 > 5 > 7. nih.gov The electron-donating nature of the methyl group at C8 would further activate this position towards electrophilic attack, although steric hindrance might also play a role.
Transformations Involving Nitrogen Atoms of the Pyrimidine Ring
The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are key sites for chemical modifications, influencing the electronic properties and biological activity of the quinazoline scaffold.
N-Alkylation Reactions
The nitrogen atoms of the quinazoline ring can undergo alkylation reactions with various alkylating agents. uw.edu In the case of quinazoline itself, protonation and methylation typically occur at the N3 position. wikipedia.org For this compound, N-alkylation would likely lead to the formation of quinazolinium salts. uw.edu The specific site of alkylation (N1 vs. N3) can be influenced by the reaction conditions and the nature of the substituents on the quinazoline ring. mdpi.commdpi.com
Formation of Quinazoline N-Oxides and their Chemical Transformations
Oxidation of the nitrogen atoms in the pyrimidine ring leads to the formation of quinazoline N-oxides. Both N1 and N3 oxides are possible, and the selectivity can be influenced by the reaction conditions and the substitution pattern of the quinazoline. nih.gov Quinazoline N-oxides are valuable synthetic intermediates that can undergo a variety of chemical transformations. nih.gov
For instance, quinazoline-3-oxides can undergo deoxygenation, acetoxylation, and ring expansion to form benzodiazepine (B76468) analogs. nih.gov They can also serve as directing groups for C-H activation at adjacent positions. For example, the N-oxide moiety can direct the C4-alkylation of the quinazoline ring. rsc.org In the context of quinoline (B57606) N-oxides, palladium-catalyzed C-H arylation has been shown to be highly selective for the C2 position, but recent studies have developed conditions for C8-selective arylation. acs.orgacs.org This suggests that the N-oxide of this compound could potentially be a substrate for directed C-H functionalization, further expanding its synthetic utility.
Ring-Opening and Rearrangement Pathways of Bromo-Methylquinazolines
Information regarding the specific ring-opening and rearrangement pathways of this compound is not extensively documented in the available scientific literature. While ring-opening reactions of other heterocyclic systems, such as thiazoline-fused 2-pyridones, have been reported to occur under the influence of alkyl halides, similar studies explicitly involving this compound are not readily found. nih.gov The stability of the quinazoline ring system generally requires specific and often strenuous conditions to induce cleavage.
Hybridization and Scaffold Diversification Utilizing this compound as a Building Block
The 2-bromo substituent on the quinazoline ring serves as a versatile chemical handle for various cross-coupling reactions, enabling the hybridization of the quinazoline core with other pharmacophoric fragments. This strategy of molecular hybridization is a powerful tool in drug discovery, aiming to combine the therapeutic advantages of different molecular entities into a single molecule. Although studies specifically employing this compound are limited, the principles of its use in scaffold diversification can be inferred from research on analogous brominated quinazoline derivatives.
The general approach involves the reaction of the bromo-quinazoline with a suitable reaction partner, often another heterocyclic system, to form a new carbon-carbon or carbon-heteroatom bond. This leads to the creation of a diverse library of hybrid molecules with potentially enhanced or novel biological activities.
For instance, the synthesis of quinazoline-thiazole hybrids has been explored for their potential as antiproliferative and anti-angiogenic agents. nih.gov In a representative synthetic route, a chloro-quinazoline is reacted with a thiosemicarbazide, followed by cyclization with an α-haloketone to yield the quinazoline-thiazole hybrid. nih.gov A similar strategy could theoretically be applied to this compound, where the bromo group would be the site of nucleophilic substitution or cross-coupling.
Furthermore, the development of brominated quinazolinone derivatives as cytotoxic agents highlights the importance of the bromo-substituent in generating molecular diversity. nih.gov In these instances, a brominated anthranilamide is used as a precursor, and the quinazoline ring is formed in a subsequent step. nih.gov While the bromine atoms in the reported examples are not at the 2-position, the underlying principle of using bromination to enable further chemical modification is directly applicable.
The concept of molecular hybridization is also exemplified in the synthesis of imatinib-quinoline hybrids, where a quinoline moiety is coupled with another pharmacophore to create novel tyrosine kinase inhibitors. mdpi.com This underscores the broad utility of halogenated heterocyclic compounds as platforms for developing new therapeutic agents.
The following table summarizes examples of hybrid molecules synthesized from related quinazoline and quinoline precursors, illustrating the potential for scaffold diversification.
| Starting Scaffold | Coupling Partner | Resulting Hybrid Scaffold | Potential Therapeutic Application |
| 6,7-dimethoxy-4-chloro-quinazoline | 4-hydroxy-benzaldehyde, thiosemicarbazide, α-haloketones | Quinazoline-thiazole | Antiproliferative, Anti-angiogenic nih.gov |
| 2-amino-3,5-dibromo-benzamide | Aromatic aldehydes | Dibromo-2-arylquinazolinone | Cytotoxic nih.gov |
| Substituted quinolines | PAPP group | Imatinib-quinoline hybrid | Antimyeloproliferative mdpi.com |
| 6-bromo-2-mercaptoquinazolin-4(3H)-one | Alkyl halides or substituted benzyl (B1604629) halides | 6-bromo-2-(substituted-thio)quinazolin-4(3H)-one | Cytotoxic researchgate.net |
Advanced Spectroscopic and Analytical Characterization
Structural Elucidation Techniques
Structural elucidation is accomplished by integrating data from several instrumental analysis techniques, each offering unique insights into the molecule's architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
For 2-Bromo-8-methylquinazoline, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl group protons and the aromatic protons on the quinazoline (B50416) ring system. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.
In the ¹H NMR spectrum of this compound, the protons on the quinazoline core would appear in the aromatic region (typically δ 7.0-9.0 ppm). The methyl group protons at the 8-position would resonate upfield, likely in the δ 2.5-3.0 ppm range. The exact chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methyl group, which helps in assigning each proton to its specific position on the ring.
The ¹³C NMR spectrum would display nine distinct signals, one for each carbon atom in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent. The carbon atom attached to the bromine (C2) would be significantly influenced by the halogen's electronegativity. The methyl carbon would appear at the high-field end of the spectrum (typically δ 15-25 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) |
| Aromatic Protons | ¹H | 7.0 - 9.0 |
| Methyl Protons | ¹H | 2.5 - 3.0 |
| Aromatic Carbons | ¹³C | 120 - 165 |
| Methyl Carbon | ¹³C | 15 - 25 |
To definitively assign the signals from the ¹H and ¹³C NMR spectra, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic ring, confirming their relative positions. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing unambiguous C-H connectivity information and validating the structural assignment.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its key structural features.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Alkyl C-H | Stretching | 2850 - 3000 |
| C=N (quinazoline ring) | Stretching | 1610 - 1650 |
| C=C (aromatic ring) | Stretching | 1450 - 1600 |
| C-Br | Stretching | 500 - 650 |
The presence of bands in the aromatic C-H stretching region confirms the quinazoline core, while the alkyl C-H stretching bands verify the methyl group. The characteristic stretches for the C=N and C=C bonds are indicative of the heterocyclic and aromatic ring systems. A distinct absorption in the lower frequency "fingerprint" region would correspond to the C-Br bond.
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the structure through the analysis of fragmentation patterns. For a compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) would typically be used.
The molecular formula for this compound is C₉H₇BrN₂. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion in the mass spectrum will appear as a characteristic pair of peaks (M⁺ and [M+2]⁺) of nearly equal intensity.
The calculated monoisotopic mass is approximately 221.98 Da. The mass spectrum would therefore show a molecular ion peak cluster around m/z 222 and 224. Common fragmentation pathways would likely involve the loss of the bromine atom (a decrease of 79 or 81 mass units) or the loss of an HCN molecule (a decrease of 27 mass units), which is a characteristic fragmentation for quinoline-type structures.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
| [C₉H₇BrN₂]⁺ | 222 | 224 | Molecular Ion (M⁺) |
| [C₉H₇N₂]⁺ | 143 | 143 | Loss of Br radical |
| [C₈H₄BrN]⁺ | 194 | 196 | Loss of HCN from M⁺ |
Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula to confirm the compound's empirical formula and purity.
For this compound (C₉H₇BrN₂), the theoretical elemental composition can be calculated based on its molecular weight (223.07 g/mol ).
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.01 | 48.46% |
| Hydrogen | H | 1.01 | 3.16% |
| Bromine | Br | 79.90 | 35.81% |
| Nitrogen | N | 14.01 | 12.56% |
Experimental results from elemental analysis of a pure sample of this compound are expected to align closely with these theoretical values, typically within a ±0.4% margin, thereby validating its empirical and molecular formula.
X-ray Diffraction Studies for Solid-State Structure Determination
The process of SC-XRD involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a detailed electron density map of the molecule can be constructed. From this map, the precise location of each atom in the molecule is determined, yielding an unambiguous structural determination.
While specific crystallographic data for this compound is not publicly available at the time of this writing, the general procedure for a related quinazoline derivative would involve the following steps:
Crystal Growth: A single crystal of this compound suitable for X-ray diffraction would first need to be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, or by other techniques such as vapor diffusion or cooling crystallization.
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then cooled, usually to a low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms, and rotated in the X-ray beam. The diffraction data are collected on a detector, such as a charge-coupled device (CCD) or a complementary metal-oxide-semiconductor (CMOS) detector.
Structure Solution and Refinement: The collected diffraction data are then processed to solve the crystal structure. This involves determining the phase of the diffracted X-rays, which is often the most challenging part of the process. Once the initial structure is solved, it is refined to improve the agreement between the calculated and observed diffraction patterns.
The resulting structural information for a quinazoline derivative would include key parameters such as the planarity of the quinazoline ring system, the conformation of the methyl group, and the precise bond lengths and angles of the bromo- and methyl-substituents. For instance, studies on similar heterocyclic compounds have utilized SC-XRD to confirm their molecular structures and understand intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern their solid-state packing. nih.gov
Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable tools for assessing the purity of chemical compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are routinely employed for these purposes in the synthesis and analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds like many heterocyclic derivatives. In the context of this compound, reverse-phase HPLC (RP-HPLC) is a commonly used mode. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol.
A typical HPLC method for the purity assessment of this compound would involve injecting a solution of the compound onto an RP-HPLC column. The components of the sample are then separated based on their relative affinities for the stationary and mobile phases. More polar compounds will have a lower affinity for the nonpolar stationary phase and will elute earlier, while less polar compounds will be retained longer on the column. The separated components are detected as they exit the column, most commonly by a UV-Vis detector set at a wavelength where the analyte absorbs strongly.
The purity of the this compound sample is determined by the relative area of its peak in the chromatogram compared to the total area of all peaks. For reaction monitoring, small aliquots of the reaction mixture can be periodically withdrawn, quenched, and analyzed by HPLC to track the consumption of starting materials and the formation of the desired product and any byproducts.
A hypothetical HPLC method for the analysis of this compound is detailed in the table below.
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Expected Retention Time | ~ 8.5 min |
This is a hypothetical data table based on typical HPLC parameters for similar compounds.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures. This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. mdpi.com The principles of separation in UPLC are the same as in HPLC, but the enhanced performance allows for more efficient method development and higher sample throughput.
For the analysis of this compound, a UPLC method would offer several advantages. The increased resolution can help in separating the main compound from closely related impurities that might not be resolved by HPLC. The faster run times are particularly beneficial for high-throughput screening or for rapid monitoring of reaction kinetics.
A representative UPLC method for this compound is outlined below.
| Parameter | Value |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 3 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 1 µL |
| Expected Retention Time | ~ 1.8 min |
This is a hypothetical data table based on typical UPLC parameters for similar compounds.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of mixtures. umass.edu It is an essential tool for monitoring the progress of a chemical reaction, identifying compounds, and determining the appropriate solvent system for a column chromatography separation.
In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a shallow pool of a suitable solvent (the eluent). The eluent moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (eluent).
For monitoring the synthesis of this compound, a TLC plate would be spotted with the starting materials, the reaction mixture at different time points, and a co-spot containing both. After development, the plate is visualized, typically under UV light, as quinazoline derivatives are often UV-active. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the components.
A general procedure for TLC analysis of a reaction to synthesize this compound is as follows:
Plate Preparation: A line is lightly drawn with a pencil about 1 cm from the bottom of a silica gel TLC plate.
Spotting: Using a capillary tube, small spots of the starting material solution, the reaction mixture, and a co-spot are applied to the pencil line.
Development: The plate is placed in a closed chamber containing a suitable eluent (e.g., a mixture of ethyl acetate (B1210297) and hexane). The solvent is allowed to ascend the plate until it is about 1 cm from the top.
Visualization: The plate is removed from the chamber, the solvent front is marked with a pencil, and the plate is allowed to dry. The spots are then visualized under a UV lamp (254 nm). youtube.comyoutube.com The formation of a new spot corresponding to the product and the diminishing intensity of the starting material spot would confirm the progression of the reaction.
Molecular Modeling and Geometry Optimization
The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the steric and electronic effects within the molecule.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Value (Å or Degrees) |
|---|---|
| C-Br Bond Length | Data not available |
| C-N Bond Lengths (pyrimidine ring) | Data not available |
| C-C Bond Lengths (benzene ring) | Data not available |
| Quinazoline Ring Planarity | Data not available |
| C-H Bond Lengths (methyl group) | Data not available |
Note: Specific computational data for this compound is not available in the cited literature. The table structure is provided as a template for future research findings.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly using DFT, are employed to analyze the electronic structure of this compound. These calculations provide insights into the distribution of electrons within the molecule, which is key to understanding its reactivity. Important parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For quinazoline derivatives, the nitrogen atoms of the pyrimidine (B1678525) ring are typically electron-rich (nucleophilic), while the bromine atom can act as an electrophilic site in certain interactions.
Table 2: Calculated Electronic Properties of this compound
| Property | Predicted Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
Note: Specific computational data for this compound is not available in the cited literature. The table structure is provided as a template for future research findings.
Prediction of Molecular Interactions and Non-Covalent Bonding
Non-covalent interactions are fundamental in determining the crystal packing of molecules and their interactions with biological targets. For this compound, several types of non-covalent interactions are predicted to be significant.
While the this compound molecule itself does not possess strong hydrogen bond donors, the nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors. This allows the molecule to potentially form hydrogen bonds with donor molecules in its environment, such as water or alcohol solvents, or with amino acid residues in a protein's active site. researchgate.net
The bromine atom at the C2 position is capable of forming halogen bonds. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. The larger atomic radius and polarizability of bromine enhance its ability to form these interactions, which are critical in crystal engineering and drug design. In the context of related quinazoline derivatives, intermolecular halogen bonds between ortho-halogens and sulfur or oxygen atoms have been observed in crystal structures. mdpi.comresearchgate.net
The fused aromatic system of the quinazoline core provides a platform for various stacking interactions. These include:
π-π Stacking: The interaction between the π-electron systems of two aromatic rings. In related structures, derivatives incorporating aromatic rings enable π-π stacking interactions.
C-H-π Interactions: The interaction of a C-H bond with the face of the aromatic ring. The methyl group at the C8 position can participate in such interactions.
These stacking interactions are crucial for the stability of crystal lattices and for the binding of the molecule to aromatic residues in biological macromolecules.
The electron-rich π-system of the quinazoline ring can engage in electrostatic interactions with nearby cations (π-cation) or anions (π-anion). The nature and strength of these interactions depend on the electronic properties of the interacting species and the geometry of their approach. The N-O moiety in related quinazoline 3-oxides has been shown to be essential for facilitating electrostatic interactions with protein residues. researchgate.net
Computational Studies and Theoretical Investigations of 2 Bromo 8 Methylquinazoline
The exploration of the chemical and biological properties of 2-Bromo-8-methylquinazoline and its analogs is significantly enhanced by computational methodologies. These in silico techniques provide valuable insights into the structural features governing their activity, their potential interactions with biological macromolecules, and help rationalize experimental findings. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two powerful computational tools that have been widely applied to the broader class of quinazoline (B50416) derivatives, and the principles from these studies can be extended to understand the specific characteristics of this compound.
Structure Activity Relationship Sar Exploration Non Clinical Focus
Impact of Bromine Substitution at the 2-Position on Molecular Interactions
The substitution at the 2-position of the quinazoline (B50416) core is a key determinant of biological activity. biomedres.us The introduction of a halogen, such as bromine, at this position can significantly influence the compound's physicochemical properties and its binding interactions with target proteins.
The bromine atom is a lipophilic, electron-withdrawing group. Its presence at the 2-position can enhance hydrophobic interactions within the binding pocket of a biological target, such as a kinase. nih.gov Studies on related quinazoline derivatives have shown that small, hydrophobic groups at the C-2 position can contribute to improved cellular permeability and are well-tolerated for binding at various receptor sites. nih.gov For instance, in some series of quinazoline-based inhibitors, the presence of a halogen was found to be beneficial for activity. nih.gov The bromine atom can also act as a hydrogen bond acceptor and participate in halogen bonding, a non-covalent interaction that can contribute to the stability of a ligand-protein complex. These interactions are crucial for the affinity and selectivity of the molecule.
Role of Methyl Substitution at the 8-Position in Ligand Binding and Recognition
Substitution on the benzene (B151609) ring of the quinazoline scaffold, including at the 8-position, is significant for modulating pharmacological activity. nih.govresearchgate.net The methyl group at the 8-position is a small, hydrophobic substituent that can influence ligand binding and recognition in several ways.
The primary role of the 8-methyl group is likely to engage in van der Waals and hydrophobic interactions within a specific region of a target's binding site. Its placement can serve as a steric guide, orienting the quinazoline core for optimal interaction with key amino acid residues. For example, in the design of 8-(o-tolyl)quinazoline derivatives as PD-L1 inhibitors, the moiety at the 8-position was found to occupy a deep hydrophobic channel, which was crucial for its inhibitory activity. nih.gov This suggests that the 8-position can be a critical anchor point. The presence of an alkyl group at this position can enhance binding affinity by displacing water molecules from a hydrophobic pocket, leading to a favorable entropic contribution to the binding energy.
Influence of Overall Substituent Pattern on the Quinazoline Core for Modulating Activity
The biological activity of a quinazoline derivative is not merely the sum of its individual substituents but is a result of the collective electronic and steric effects of the entire substitution pattern. nih.govmdpi.com The combination of a bromine atom at the C-2 position and a methyl group at the C-8 position creates a unique electronic and steric profile on the quinazoline core.
Analog Design and Synthesis for SAR Elucidation
To fully understand the SAR of 2-Bromo-8-methylquinazoline, the design and synthesis of structural analogs are essential. This process involves systematically modifying the parent structure and evaluating the resulting changes in activity. researchgate.net Key synthetic strategies often involve building the quinazoline core and then introducing the desired substituents. For instance, a common route involves the reaction of a substituted anthranilic acid with a suitable reagent to form the pyrimidine (B1678525) ring. nih.gov
Analog design for SAR studies of this compound would typically explore the following modifications:
Variation at the 2-Position : Replacing the bromine atom with other halogens (F, Cl, I) to probe the effect of halogen size and electronegativity. Introducing other small lipophilic groups (e.g., cyano, small alkyls) or hydrogen-bonding groups. researchgate.net
Variation at the 8-Position : Substituting the methyl group with larger alkyl groups to explore steric limits, or with polar groups (e.g., methoxy, hydroxyl) to investigate potential hydrogen bonding interactions.
Substitution at Other Positions : Introducing a variety of substituents at positions 4, 5, 6, and 7 of the quinazoline ring to map the entire binding site and optimize activity. mdpi.com
The synthesis of these analogs allows researchers to build a comprehensive picture of the structural requirements for activity. mdpi.comijstr.org
Correlation of Structural Modifications with Observed Biological Activities
The data obtained from testing rationally designed analogs are used to establish correlations between specific structural features and observed biological activities, such as enzyme inhibition or modulation of cellular pathways in research models. nih.gov
For quinazoline derivatives, SAR studies have often focused on their role as kinase inhibitors. mdpi.com In this context, the 2-bromo substituent could interact with the hydrophobic region of an ATP-binding pocket, while the 8-methyl group could fit into a nearby hydrophobic sub-pocket. By synthesizing analogs and measuring their inhibitory concentrations (e.g., IC50 values), a quantitative SAR (QSAR) model can be developed.
Table 1: Hypothetical SAR Data for this compound Analogs
| Compound | R2-Substituent | R8-Substituent | Target Activity (IC50, nM) | Notes |
|---|---|---|---|---|
| Parent | -Br | -CH3 | 50 | Baseline activity |
| Analog A | -Cl | -CH3 | 75 | Smaller halogen reduces potency slightly. |
| Analog B | -I | -CH3 | 40 | Larger, more polarizable halogen improves potency. |
| Analog C | -CN | -CH3 | 120 | Replacing halogen with cyano group decreases activity. |
| Analog D | -Br | -H | 200 | Removal of 8-methyl group significantly reduces activity, highlighting its importance. |
| Analog E | -Br | -C2H5 | 60 | Slightly larger alkyl group at C8 is tolerated but offers no improvement. |
| Analog F | -Br | -OCH3 | 350 | Introduction of a polar group at C8 is detrimental to activity. |
This table is illustrative and based on general SAR principles for quinazoline derivatives.
These correlations reveal that both the halogen at the 2-position and the hydrophobic group at the 8-position are likely crucial for potent activity. Modifications that disrupt these key interactions, such as removing the 8-methyl group or replacing the 2-bromo with a less favorable substituent, lead to a significant loss of activity. nih.govmdpi.com
Rational Design of Derivatives Based on SAR Insights
The insights gained from SAR studies form the basis for the rational design of new, potentially more potent and selective derivatives. mdpi.com Based on the understanding of how the 2-bromo and 8-methyl groups contribute to binding, medicinal chemists can design next-generation compounds. nih.gov
For example, if SAR data indicates that the 8-methyl group occupies a well-defined hydrophobic pocket, derivatives could be designed with slightly larger or conformationally restricted hydrophobic groups at this position to maximize favorable interactions. If the 2-bromo position is identified as being close to a hydrogen bond donor in the target protein, analogs could be designed to replace the bromine with a group that can act as a better hydrogen bond acceptor. This iterative process of design, synthesis, and testing, guided by SAR, is a cornerstone of modern drug discovery and chemical biology research. nih.gov
Potential Applications in Chemical Research and Tool Development Mechanism Oriented
2-Bromo-8-methylquinazoline as a Versatile Chemical Building Block
In synthetic organic chemistry, "building blocks" are relatively simple molecules that are used to construct more complex compounds. This compound fits this description perfectly, with the bromine atom providing a reactive site for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. This reactivity allows chemists to use it as a foundational piece for assembling elaborate molecular structures.
The primary utility of this compound in the synthesis of complex molecules lies in its capacity to participate in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their reliability, functional group tolerance, and broad scope. The bromine atom at the C2 position of the quinazoline (B50416) ring is well-suited for such transformations.
Key palladium-catalyzed reactions that could be applied to this compound include:
Suzuki-Miyaura Coupling: This reaction couples the bromo-quinazoline with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. This is a widely used method for creating biaryl structures or for attaching alkyl and vinyl groups. For instance, coupling this compound with an arylboronic acid would yield a 2-aryl-8-methylquinazoline, a common core in many biologically active molecules. The development of robust catalyst systems has made this reaction compatible with a wide array of functional groups and complex substrates nih.govnih.gov.
Heck Reaction: This reaction forms a carbon-carbon bond between the bromo-quinazoline and an alkene, resulting in a substituted alkene organic-chemistry.orgwikipedia.org. This method is particularly useful for synthesizing precursors to complex natural products and pharmaceuticals.
Sonogashira Coupling: This involves the coupling of this compound with a terminal alkyne to form an alkynylated quinazoline wikipedia.orgorganic-chemistry.org. Arylalkynes are important structures in medicinal chemistry and materials science. The reaction is typically carried out with palladium and copper co-catalysts under mild conditions wikipedia.org.
Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond between the bromo-quinazoline and an amine nih.govwikipedia.orgorganic-chemistry.org. It is one of the most effective methods for synthesizing N-aryl compounds, which are prevalent in drug molecules. This would allow for the direct installation of primary or secondary amines at the 2-position of the quinazoline core.
The strategic application of these reactions allows for the sequential and controlled construction of highly functionalized quinazoline derivatives, making this compound a valuable starting material for creating libraries of diverse compounds for screening and development.
Beyond its role as a substrate in cross-coupling, the reactivity of the C-Br bond allows this compound to be used as a key reagent to introduce the 8-methylquinazoline (B1603716) moiety into larger molecules. The quinazoline ring system itself is relatively stable, meaning the C-Br bond can be selectively targeted in transformations without disrupting the core structure. This makes it a reliable reagent for derivatizing complex substrates, enabling chemists to explore the impact of the quinazoline group on the properties of a target molecule.
Table 1: Potential Palladium-Catalyzed Transformations of this compound
| Reaction Name | Coupling Partner | Resulting Bond | Product Type | Significance |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | 2-Aryl/Alkyl-8-methylquinazoline | Synthesis of biaryls, functionalized heterocycles nih.govnih.gov |
| Heck Reaction | Alkene (R-CH=CH₂) | C-C | 2-Alkenyl-8-methylquinazoline | Formation of substituted alkenes organic-chemistry.orgwikipedia.orgyoutube.com |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C | 2-Alkynyl-8-methylquinazoline | Access to conjugated enynes and arylalkynes wikipedia.orgorganic-chemistry.orglibretexts.org |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | 2-Amino-8-methylquinazoline | Facile synthesis of aryl amines nih.govwikipedia.orgorganic-chemistry.org |
Exploration as Probes for Biological Systems
The quinazoline scaffold is frequently described as a "privileged structure" in medicinal chemistry because it can bind to a wide variety of biological targets with high affinity. Consequently, derivatives of this compound are logical candidates for development as molecular probes to investigate biological processes. As a reactive intermediate, it allows for the synthesis of a diverse library of analogues, which can be used to systematically probe enzyme active sites, receptor binding pockets, and cellular signaling pathways.
Many quinazoline derivatives have been developed as potent enzyme inhibitors, particularly targeting protein kinases, which play a central role in cellular signaling. ekb.egmdpi.com The general mechanism for many of these inhibitors involves competing with adenosine triphosphate (ATP) for binding to the kinase's active site.
This compound serves as an ideal starting point for synthesizing potential kinase inhibitors. Through cross-coupling reactions at the 2-position, various aryl, heteroaryl, and amino groups can be introduced. These appended groups can then form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the ATP-binding pocket of a target kinase. For example, numerous inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase feature a 4-anilinoquinazoline core, where the aniline (B41778) moiety is crucial for activity nih.gov. Similarly, derivatives of 2-arylquinazolines have been identified as submicromolar inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), acting as ATP-competitive inhibitors nih.gov.
By synthesizing a series of compounds derived from this compound, researchers can systematically study structure-activity relationships (SAR) to understand how different substituents influence potency and selectivity for a given enzyme target.
Table 2: Examples of Protein Kinases Targeted by Quinazoline-Based Inhibitors
| Kinase Target | Significance in Disease | Example Quinazoline-Based Inhibitor Type | Reference |
| EGFR | Cancer (e.g., lung, breast) | 4-Anilinoquinazolines | nih.gov |
| VEGFR-2 | Cancer (Angiogenesis) | Substituted Quinazolines | mdpi.com |
| PI3K | Cancer, Inflammation | 4-Morpholino-quinazolines | ekb.eg |
| Aurora Kinase | Cancer (Mitosis Regulation) | 2-Arylquinazoline-4-carboxylic acids | nih.gov |
| ASK1 | Inflammatory Diseases, Cancer | 2-Arylquinazolines | nih.gov |
Beyond enzymes, quinazoline derivatives have been developed as antagonists for G protein-coupled receptors (GPCRs). For example, novel 2-aminoquinazoline (B112073) derivatives have been synthesized and profiled as highly effective antagonists for the A₂A adenosine receptor, a target for neurodegenerative diseases and cancer nih.gov.
In this context, this compound is a key intermediate for generating a library of compounds for receptor binding assays. The bromine atom can be replaced with various functional groups using reactions like Buchwald-Hartwig amination or Suzuki coupling. These modifications allow researchers to explore how different substituents at the 2-position affect the compound's affinity (often measured as Kᵢ) and functional activity (e.g., antagonist IC₅₀) at the target receptor. This systematic approach is essential for mapping the binding pocket and developing selective ligands.
The ultimate goal of developing enzyme inhibitors or receptor antagonists is often to modulate a cellular pathway to achieve a therapeutic effect or to better understand the pathway's function. Quinazoline-based compounds have been shown to modulate critical signaling pathways in in vitro models, such as cancer cell lines.
For instance, inhibitors targeting the PI3K/Akt/mTOR pathway are of great interest in cancer research ekb.eg. Synthesized quinazoline derivatives have demonstrated the ability to inhibit this pathway, leading to downstream effects like the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. A compound derived from this compound could be used to probe this pathway. By treating cancer cell lines with such a compound, researchers can use techniques like Western blotting to measure the phosphorylation status of key pathway proteins (e.g., Akt, mTOR) and flow cytometry to assess effects on the cell cycle and apoptosis, thereby confirming the compound's mechanism of action at a cellular level.
Development of Hybrid Molecules with Enhanced Research Utility
Molecular hybridization is a rational design strategy in medicinal chemistry that combines two or more pharmacophoric units into a single molecule. nih.gov This approach aims to create hybrid compounds with improved affinity, selectivity, and efficacy, or to modulate the pharmacokinetic properties of the parent molecules. nih.gov The quinazoline scaffold is a common component in the design of such hybrid molecules due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comwisdomlib.orgnih.gov
The "this compound" moiety is a valuable starting point for generating novel hybrid molecules. The bromine atom at the 2-position serves as a versatile handle for introducing other molecular fragments through various chemical reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships by attaching different bioactive scaffolds to the quinazoline core.
For instance, researchers have successfully synthesized hybrid compounds by combining the quinazoline nucleus with other pharmacologically active moieties. ajol.inforesearchgate.net While specific examples detailing the use of this compound are not prevalent in the reviewed literature, the general principles of quinazoline hybridization are well-established. For example, new series of fuoryl quinazoline compounds have been synthesized and evaluated for their antiproliferative activities on breast and colon cancer cell lines. ajol.info In one study, a series of quinazoline derivatives hybridized with a thiourea moiety were synthesized to explore new anticancer agents. ajol.info These examples underscore the potential of using the 2-bromo position of the quinazoline ring as a key site for chemical modification and the creation of hybrid structures.
The synthesis of 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives, which have shown antiviral bioactivities, further illustrates the chemical tractability of the quinazoline core for creating diverse and complex molecules. mdpi.com The development of 8-(o-tolyl)quinazoline derivatives as small-molecule PD-1/PD-L1 antagonists highlights the importance of substitution at the 8-position of the quinazoline ring in achieving potent biological activity. nih.gov This research suggests that the 8-methyl group in this compound could play a significant role in the biological profile of its derived hybrid molecules. nih.gov
The following table summarizes examples of reaction types that could be employed to generate hybrid molecules from a 2-bromoquinazoline (B1527885) scaffold:
| Reaction Type | Reagents | Potential Hybrid Moiety |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl or heteroaryl groups |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkynyl-linked functionalities |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Substituted amino groups |
| Stille Coupling | Organostannanes, Pd catalyst | Various organic groups |
| Heck Coupling | Alkenes, Pd catalyst, base | Alkenyl substituents |
These reactions enable the covalent linking of the this compound core to a wide array of other chemical entities, facilitating the creation of novel hybrid molecules for screening and development in various therapeutic areas.
Template for Scaffold Development in Medicinal Chemistry Research
The quinazoline ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.gov This foundational structure can be systematically modified to generate libraries of compounds for drug discovery programs. "this compound" serves as an excellent template for such scaffold development, offering multiple points for diversification.
One powerful strategy in medicinal chemistry is "scaffold hopping," where the core structure of a known active compound is replaced with a different scaffold to discover new compounds with improved properties. researchgate.netresearchgate.net The quinazoline scaffold has been successfully employed in scaffold hopping approaches. For example, a scaffold hopping strategy from a quinoline (B57606) core, coupled with a pharmacophore-based virtual screen, identified 2-arylquinazoline analogues as potent NorA efflux pump inhibitors in Staphylococcus aureus. researchgate.netnih.gov This demonstrates the utility of the quinazoline scaffold in generating novel chemical entities with desirable biological activities. researchgate.netnih.gov
Furthermore, a scaffold hopping approach was used to design a series of 4-aminoquinazolines with potent antimycobacterial activity. acs.org The synthesis of these compounds involved the initial creation of a 2-methylquinazolin-4(3H)-one intermediate, highlighting the importance of substitution at the 2-position. acs.org The bromine atom in "this compound" provides a convenient starting point for introducing a wide variety of substituents at this position, thereby enabling the generation of diverse libraries of compounds for screening.
The development of novel quinazoline derivatives as cytotoxic agents further underscores the importance of this scaffold in anticancer research. nih.gov Studies have shown that substitutions at various positions of the quinazoline ring significantly influence the biological activity of the resulting compounds. nih.gov The presence of a halogen at certain positions, for instance, has been shown to enhance anticancer effects. nih.gov
The following table outlines how "this compound" can be used as a template for generating a diverse chemical library:
| Position | Modification Strategy | Potential Functional Groups |
| 2-position (from Bromo) | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Aryls, heteroaryls, alkynes, amines, amides |
| 8-position (Methyl) | Not directly modified in this context, but influences steric and electronic properties | - |
| Other positions on the benzene (B151609) ring | Electrophilic aromatic substitution (if activating groups are present) | Nitro, halo, sulfonyl groups |
| Quinazoline Nitrogens | Alkylation, acylation | Alkyl, acyl groups |
By systematically exploring these modification strategies, medicinal chemists can generate a vast array of novel quinazoline-based scaffolds derived from the "this compound" template. These new scaffolds can then be evaluated for their potential as therapeutic agents against a wide range of diseases. mdpi.comwisdomlib.org
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies for Expanded Diversification of 2-Bromo-8-methylquinazoline Derivatives
The future of this compound chemistry heavily relies on the development of innovative and efficient synthetic methods to access a wider range of derivatives. While classical methods provide a foundational approach, emerging strategies are set to revolutionize the diversification of this scaffold.
One of the most promising avenues is the expanded application of palladium-catalyzed cross-coupling reactions . nobelprize.orgmdpi.comwikipedia.org The bromine atom at the 2-position is ripe for a variety of such transformations. Future work should focus on systematically exploring a broad array of coupling partners in reactions such as:
Suzuki-Miyaura coupling: for the introduction of diverse aryl and heteroaryl moieties. nih.gov
Sonogashira coupling: to install alkyne functionalities, which can serve as handles for further transformations, including "click chemistry". libretexts.org
Buchwald-Hartwig amination: for the synthesis of 2-amino-8-methylquinazoline derivatives with a wide range of primary and secondary amines.
Stille coupling: utilizing organotin reagents to introduce various organic fragments. libretexts.org
These reactions, often characterized by their high functional group tolerance and efficiency, will enable the creation of large libraries of 2-substituted-8-methylquinazolines for screening in various applications. mdpi.com
Another significant area of future research is the C-H activation and functionalization of the 8-methyl group . researchgate.netnih.govsemanticscholar.org This approach offers a more atom-economical way to introduce complexity. Transition-metal catalysis, particularly with rhodium and ruthenium, has shown promise in the C(sp³)–H functionalization of 8-methylquinolines, a closely related heterocyclic system. researchgate.netnih.govsemanticscholar.org Applying these methodologies to this compound could lead to the synthesis of novel derivatives functionalized at the methyl group, such as through arylation, alkenylation, or alkynylation.
Furthermore, the development of one-pot multicomponent reactions (MCRs) presents an efficient strategy for building complexity from simple starting materials. mdpi.comnih.gov Designing MCRs that incorporate the this compound skeleton or build it with inherent diversity will be a key trend for rapid library synthesis.
Finally, exploring photoredox catalysis could unveil novel reactivity pathways for the functionalization of the this compound core, potentially enabling transformations that are difficult to achieve with traditional thermal methods. nih.gov
| Reaction Type | Coupling Partner | Potential Product Class | Key Advantages |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | 2-Aryl-8-methylquinazolines | Broad substrate scope, high functional group tolerance |
| Sonogashira | Terminal Alkynes | 2-Alkynyl-8-methylquinazolines | Direct C-C triple bond formation, useful for click chemistry |
| Buchwald-Hartwig | Amines | 2-Amino-8-methylquinazolines | Versatile for C-N bond formation |
| Heck | Alkenes | 2-Alkenyl-8-methylquinazolines | Formation of C-C double bonds |
Advanced Computational Approaches for Predictive Modeling and Design
Computational chemistry is poised to play an increasingly integral role in guiding the synthesis and application of this compound derivatives. Advanced computational techniques can provide deep insights into molecular properties and interactions, thereby accelerating the discovery process. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) studies will be crucial for designing derivatives with specific biological activities. tandfonline.com By building 3D-QSAR models based on a training set of synthesized compounds, researchers can predict the activity of virtual compounds and prioritize the most promising candidates for synthesis. frontiersin.orgtandfonline.com This approach has been successfully applied to other quinazoline (B50416) derivatives for identifying potent enzyme inhibitors. nih.gov
Molecular docking and molecular dynamics (MD) simulations will be instrumental in understanding the binding of this compound derivatives to biological targets. nih.govtandfonline.combenthamdirect.comresearchgate.net These methods can elucidate key interactions between a ligand and a protein's active site, providing a rational basis for designing molecules with improved affinity and selectivity. tandfonline.combenthamdirect.com MD simulations, in particular, can offer a dynamic view of the ligand-receptor complex, assessing its stability over time. researchgate.net
Density Functional Theory (DFT) calculations will be employed to understand the electronic structure, reactivity, and spectroscopic properties of novel derivatives. tandfonline.comimist.maresearchgate.netnih.govnih.gov DFT can predict parameters such as HOMO-LUMO energy gaps, electrostatic potential maps, and reactivity indices, which are valuable for understanding reaction mechanisms and designing molecules with desired electronic properties for applications in materials science. nih.gov
| Computational Method | Primary Application | Predicted Parameters/Insights |
|---|---|---|
| 3D-QSAR | Predicting Biological Activity | Correlation of molecular fields with activity, guiding new designs |
| Molecular Docking | Predicting Binding Modes | Binding affinity scores, key protein-ligand interactions |
| Molecular Dynamics (MD) | Assessing Complex Stability | Conformational changes, stability of interactions over time |
| Density Functional Theory (DFT) | Understanding Electronic Properties | HOMO/LUMO energies, charge distribution, reactivity indices |
Exploration of Underexplored Reactivity Pathways
Beyond the well-established reactions, the future of this compound chemistry lies in the exploration of less conventional reactivity. The unique arrangement of functional groups in this molecule offers opportunities for novel transformations.
One area of interest is the selective functionalization of the quinazoline core at positions other than C2 . While the bromine at C2 dominates the reactivity with cross-coupling reactions, exploring conditions for C-H activation at other positions on the benzene (B151609) or pyrimidine (B1678525) ring could lead to unprecedented derivatives.
Another emerging trend is the use of photocatalysis to access novel reactivity. nih.gov Visible-light-mediated reactions could enable transformations such as radical additions or perfluoroalkylation at various positions on the quinazoline scaffold, which are often challenging to achieve with traditional methods.
The development of bioorthogonal reactions is a rapidly growing field, and incorporating functionalities amenable to such transformations onto the this compound scaffold is a promising direction. wikipedia.orgnih.govwebsite-files.comescholarship.org For instance, the alkyne derivatives synthesized via Sonogashira coupling could participate in strain-promoted azide-alkyne cycloaddition (SPAAC) or the tetrazine ligation, allowing for the specific labeling of biomolecules in living systems. wikipedia.orgtsinghua.edu.cn
Integration of this compound into Complex Molecular Architectures for Functional Materials Research
The rigid, aromatic structure of the quinazoline nucleus makes it an attractive building block for the construction of advanced functional materials. nih.gov The this compound, with its defined substitution pattern, offers precise control over the geometry of resulting materials.
A significant emerging trend is the use of quinazoline derivatives as ligands in Metal-Organic Frameworks (MOFs) and as building blocks in Covalent Organic Frameworks (COFs) . nih.govacs.orgnih.govescholarship.org By designing derivatives with appropriate coordinating groups (e.g., carboxylic acids, pyridyls), it is possible to incorporate the this compound unit into these porous crystalline materials. acs.orgnih.gov The resulting MOFs and COFs could have applications in gas storage, catalysis, and sensing. nih.gov
The development of organic electronic materials is another promising avenue. The electron-deficient nature of the quinazoline ring suggests that its derivatives could be used as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule through substitution at the 2-position will be key to optimizing performance in these applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
